H-D-Arginine (Nitro) Methyl Ester Hydrochloride, commonly referred to as H-D-Arg(NO2)-OMe HCl, is a derivative of the amino acid arginine. This compound is notable for its role as a selective inhibitor of nitric oxide synthase. The molecular formula of H-D-Arg(NO2)-OMe HCl is C₇H₁₆ClN₅O₄, and it has a melting point between 150-160°C and a boiling point of 410.7°C at 760 mmHg . The compound features a nitro group (-NO₂) attached to the guanidine portion of the arginine structure, which is crucial for its biological activity.
H-D-Arg(NO2)-OMe HCl, also known as Nω-Nitro-D-arginine methyl ester hydrochloride, is a synthetically derived compound. Studies have explored its synthesis using various methods, including reaction with N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) and subsequent purification through techniques like column chromatography []. Characterization of the synthesized compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
H-D-Arg(NO2)-OMe HCl acts as an inhibitor of nitric oxide synthase, which is pivotal in the synthesis of nitric oxide from L-arginine. While initially considered inactive compared to its L-enantiomer (L-NAME), research has demonstrated that H-D-Arg(NO2)-OMe HCl exhibits cardiovascular effects albeit less pronounced than those observed with L-NAME. Its ability to modulate nitric oxide levels makes it significant in studies related to cardiovascular health and other physiological processes .
The synthesis of H-D-Arg(NO2)-OMe HCl involves the nitration of D-arginine methyl ester. The general steps are as follows:
Industrial production typically follows similar pathways but emphasizes optimizing yield and purity through controlled reaction conditions.
H-D-Arg(NO2)-OMe HCl is utilized in various scientific research applications:
Interaction studies involving H-D-Arg(NO2)-OMe HCl have focused on its binding affinity and inhibitory effects on nitric oxide synthase. These studies reveal that while it may not be as potent as L-NAME, it still significantly impacts nitric oxide production, contributing to our understanding of cardiovascular dynamics and potential therapeutic avenues for related diseases.
H-D-Arg(NO2)-OMe HCl shares structural similarities with several other compounds, particularly those derived from arginine or containing nitro groups. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| L-NAME (N(G)-nitro-L-arginine methyl ester) | Contains L-arginine; more potent inhibitor | More effective in inhibiting nitric oxide synthase compared to D-enantiomer |
| D-NAME (N(G)-nitro-D-arginine methyl ester) | Similar structure but lacks biological activity | Often used as a negative control in experiments |
| H-D-Arginine Hydrochloride | Basic arginine structure without nitro group | Does not inhibit nitric oxide synthase |
| H-D-Phe(4-NO2)-OH | Contains phenyl group with nitro substitution | Focused on different biological pathways |
H-D-Arg(NO2)-OMe HCl stands out due to its specific enantiomeric form and its role as a selective inhibitor, making it valuable for targeted research applications in pharmacology and biochemistry .
The synthesis of H-D-Arg(NO2)-OMe HCl (D-nitroarginine methyl ester hydrochloride) begins with D-arginine as the primary precursor compound [1]. The molecular formula of the target compound is C7H16ClN5O4 with a molecular weight of 269.69 g/mol [1] [2]. The synthetic route involves sequential chemical transformations that introduce both the nitro group and the methyl ester functionality while maintaining the D-stereochemistry of the original arginine precursor [1].
The stepwise synthesis typically follows a three-stage approach starting from D-arginine precursors [7]. The first stage involves protection of the amino acid functionality to prevent unwanted side reactions during subsequent modifications [8]. Protection strategies commonly employ Boc (tert-butoxycarbonyl) groups, which can be selectively removed under acidic conditions without affecting the nitro or ester functionalities [3]. The protected D-arginine intermediate serves as a stable platform for further chemical elaboration [8].
During the protection phase, careful control of reaction conditions is essential to maintain the stereochemical integrity of the D-configuration [28]. The use of mild basic conditions with specific protecting reagents ensures high yields while minimizing racemization [8]. Temperature control and reaction time optimization are critical parameters that influence both the yield and purity of the protected intermediate [28].
Table 1: Key Parameters for D-Arginine Protection
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0-5°C | 95-98% yield retention |
| Reaction Time | 2-4 hours | Maximum protection efficiency |
| pH Control | 8.5-9.0 | Minimizes side reactions |
| Solvent System | Dichloromethane/Water | Enhanced selectivity |
The nitration of the protected D-arginine derivative represents a critical transformation in the synthetic sequence [9]. The mechanism involves the formation of a nitronium ion (NO2+) as the active electrophilic species [29]. This process requires the careful generation of the nitronium ion through the reaction of nitric acid with sulfuric acid under controlled conditions [29]. The sulfuric acid serves as both a dehydrating agent and a catalyst to facilitate the formation of the highly electrophilic nitronium species [29].
The nitration mechanism proceeds through electrophilic attack of the nitronium ion on the guanidinium group of the arginine side chain [23]. The electron-rich nitrogen centers in the guanidinium functionality serve as nucleophilic sites for the incoming electrophile [23]. The reaction requires precise temperature control, typically maintained between -10°C and 0°C, to prevent decomposition of the sensitive nitro product [29]. The formation of the nitroguanidinium intermediate is followed by proton abstraction to yield the stable nitroarginine derivative [23].
The esterification reaction follows the nitration step and involves the conversion of the carboxylic acid functionality to the corresponding methyl ester [27]. The mechanism proceeds via nucleophilic acyl substitution, where methanol acts as the nucleophile attacking the carbonyl carbon of the carboxylic acid [27]. The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid, which serve to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon [10].
Table 2: Nitration and Esterification Reaction Conditions
| Reaction Step | Temperature | Time | Catalyst | Yield |
|---|---|---|---|---|
| Nitration | -10 to 0°C | 1-2 hours | H2SO4 | 75-85% |
| Esterification | 60-70°C | 4-6 hours | HCl/MeOH | 80-90% |
| Deprotection | 25°C | 30 minutes | TFA | 90-95% |
The esterification reaction mechanism involves protonation of the carboxylic acid oxygen, followed by nucleophilic attack of methanol on the protonated carbonyl carbon [10]. The tetrahedral intermediate formed undergoes elimination of water to produce the methyl ester product [10]. The reaction equilibrium is driven toward ester formation through continuous removal of water or use of excess methanol [10].
Chromatographic purification of H-D-Arg(NO2)-OMe HCl requires specialized techniques due to the compound's unique physicochemical properties [14] [16]. High-performance liquid chromatography represents the primary purification method, utilizing both ion-exchange and reverse-phase separation modes [14]. The zwitterionic nature of the compound at physiological pH necessitates careful selection of mobile phase conditions to achieve optimal separation [16].
Ion-exchange chromatography serves as an effective initial purification step, exploiting the cationic character of the protonated amino group [14]. Strong cation-exchange resins provide excellent retention and separation of the target compound from neutral and anionic impurities [14]. The elution is typically achieved using gradient salt solutions or pH modification to reduce the electrostatic interactions between the compound and the stationary phase [14].
Reverse-phase high-performance liquid chromatography offers superior resolution for final purification steps [16]. The method employs C18 columns with aqueous-organic mobile phases containing ion-pairing reagents to enhance retention and peak shape [16]. Trifluoroacetic acid or heptafluorobutyric acid serve as effective ion-pairing agents, forming neutral ion pairs that interact favorably with the hydrophobic stationary phase [25].
Table 3: Chromatographic Purification Parameters
| Method | Column Type | Mobile Phase | Detection | Recovery |
|---|---|---|---|---|
| Ion Exchange | Strong Cation | Phosphate Buffer | UV 210 nm | 85-92% |
| Reverse Phase | C18 | ACN/Water/TFA | UV/MS | 90-95% |
| HILIC | Amide | ACN/Formic Acid | CAD | 88-93% |
The optimization of chromatographic conditions requires systematic evaluation of multiple parameters including mobile phase composition, flow rate, column temperature, and detection wavelength [16]. The compound exhibits characteristic UV absorption at 210 nm, enabling sensitive detection during purification [25]. Mass spectrometry detection provides additional selectivity and can confirm the molecular weight and fragmentation pattern of the purified compound [16].
Hydrophilic interaction liquid chromatography represents an alternative purification approach particularly suited for polar compounds like nitroarginine derivatives [25]. This technique utilizes polar stationary phases with aqueous-organic mobile phases to achieve separation based on hydrogen bonding and dipole interactions [25]. The method offers complementary selectivity to reverse-phase chromatography and can resolve impurities that co-elute under reverse-phase conditions [25].
Quality control protocols for pharmaceutical-grade H-D-Arg(NO2)-OMe HCl must comply with International Council for Harmonisation guidelines and pharmacopeial standards [31] [32]. The comprehensive testing program encompasses identity confirmation, purity assessment, and quantitative analysis using validated analytical methods [32]. Each analytical procedure requires thorough validation to demonstrate specificity, accuracy, precision, linearity, and robustness [34].
Identity testing employs multiple orthogonal techniques to confirm the structure and stereochemistry of the compound [32]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [32]. The D-configuration is verified using chiral high-performance liquid chromatography with specific optical rotation measurements [21]. Infrared spectroscopy confirms the presence of characteristic functional groups including the nitro, ester, and guanidinium functionalities [32].
Purity analysis represents a critical component of the quality control program, requiring detection and quantification of both organic and inorganic impurities [33]. High-performance liquid chromatography with multiple detection modes including ultraviolet, charged aerosol detection, and mass spectrometry enables comprehensive impurity profiling [25]. The method must achieve detection limits below 0.05% for individual impurities and 0.10% for total impurities as specified in pharmaceutical guidelines [33].
Table 4: Quality Control Specifications for Pharmaceutical-Grade Material
| Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Assay | 98.5-101.5% | HPLC-UV | ±1.5% of label claim |
| Optical Rotation | +13° to +18° | Polarimetry | D-configuration confirmation |
| Individual Impurities | ≤0.05% | HPLC-MS | Below detection threshold |
| Total Impurities | ≤0.10% | HPLC-CAD | Cumulative limit |
| Water Content | ≤0.5% | Karl Fischer | Moisture control |
| Residual Solvents | ICH Q3C limits | GC-MS | Solvent-specific limits |
Elemental impurity testing follows International Council for Harmonisation Q3D guidelines, establishing permitted daily exposure limits for metallic contaminants [31]. Inductively coupled plasma mass spectrometry provides sensitive detection of elemental impurities including lead, mercury, cadmium, and arsenic [31]. The testing program must validate detection capabilities well below the established safety thresholds for pharmaceutical applications [31].
Microbiological testing ensures the absence of viable microorganisms and endotoxins in the final product [35]. Total aerobic microbial count, yeast and mold enumeration, and specific pathogen testing provide comprehensive microbiological characterization [35]. Endotoxin testing using the Limulus amebocyte lysate assay ensures pyrogenic safety for pharmaceutical applications [35]. The acceptance criteria for microbiological parameters must align with pharmacopeial standards for pharmaceutical raw materials [35].
H-D-Arg(NO2)-OMe HCl, chemically known as hydrogen methyl (2S)-2-amino-5-{[amino(nitroamino)methylidene]amino}pentanoate chloride, exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure [1] [2]. The compound demonstrates moderate aqueous solubility at 50 mg/mL [3] [4], which is significantly enhanced compared to its free base form due to the hydrochloride salt formation.
Polar Solvent Interactions
In polar protic solvents, H-D-Arg(NO2)-OMe HCl shows variable solubility patterns. The compound exhibits slight solubility in methanol when sonicated [5], indicating that mechanical energy can facilitate dissolution through disruption of intermolecular hydrogen bonding networks. In ethanol, the compound demonstrates slight solubility particularly in hot alcoholic solutions [6], suggesting that elevated temperatures can overcome the unfavorable entropy associated with cavity formation in the alcohol structure.
The enhanced solubility in water compared to alcoholic solvents can be attributed to the zwitterionic character of the amino acid backbone, which forms strong electrostatic interactions with water molecules [7] [8]. The arginine residue contains both amino and carboxyl functional groups that can participate in extensive hydrogen bonding networks with water, while the guanidinium group provides additional sites for polar interactions [9] [10].
Polar Aprotic Solvent Behavior
H-D-Arg(NO2)-OMe HCl demonstrates good solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide [11]. These solvents can effectively solvate both the cationic and anionic portions of the molecule without competing hydrogen bond donors, allowing for efficient dissolution through dipole-dipole interactions and coordination with the metal center.
Nonpolar Solvent Solubility
Surprisingly, the compound shows solubility in nonpolar solvents such as dichloromethane and chloroform [11]. This behavior appears to contradict typical polarity-based solubility rules but can be explained by the methyl ester group providing hydrophobic character that can interact with nonpolar solvent molecules. The hydrochloride salt formation may also contribute to this solubility through ion-pair formation mechanisms [12] [13].
H-D-Arg(NO2)-OMe HCl exhibits temperature-dependent stability characteristics with distinct thermal degradation patterns. The compound has a melting point range of 150-160°C with concurrent decomposition [14] [5] [4], indicating that thermal breakdown occurs simultaneously with the phase transition.
Low Temperature Stability
At storage temperatures of -20°C, the compound maintains long-term stability [3] [15] [5] with minimal degradation observed over extended periods. This enhanced stability at reduced temperatures reflects the decreased molecular motion and reduced activation energy for degradation pathways. Room temperature storage (20-25°C) provides acceptable short-term stability [15] [5] but may not be suitable for long-term preservation.
Physiological Temperature Effects
At physiological temperatures (37°C), H-D-Arg(NO2)-OMe HCl demonstrates moderate stability with gradual hydrolytic degradation [16] [17]. The elevated temperature increases the kinetic energy available for ester bond cleavage, resulting in accelerated hydrolysis compared to ambient conditions. This temperature effect is particularly significant for the methyl ester functionality, which becomes increasingly susceptible to nucleophilic attack at higher temperatures.
Thermal Decomposition Mechanisms
Elevated temperatures (50-60°C) result in significantly reduced stability [18] through multiple degradation pathways. The primary decomposition route involves thermally-induced ester hydrolysis leading to formation of the corresponding carboxylic acid H-D-Arg(NO2)-OH and methanol. Secondary degradation pathways may include decarboxylation reactions and nitro group reduction under extreme thermal conditions.
Storage Recommendations
The thermal stability profile necessitates storage at -20°C for long-term preservation [3] [15] [5]. Exposure to temperatures above 160°C should be completely avoided due to rapid and complete thermal decomposition [14] [5]. For experimental use, temperature monitoring is essential during handling at physiological conditions to prevent unexpected degradation.
The stability of H-D-Arg(NO2)-OMe HCl in biological systems exhibits strong pH dependence due to the ionizable functional groups present in the molecule and the susceptibility of the ester bond to both acid and base catalyzed hydrolysis.
Acidic Conditions (pH 1.0-3.0)
Under strongly acidic conditions, the compound undergoes accelerated hydrolysis through acid-catalyzed ester cleavage mechanisms [18] [19] [20]. The protonation of the amino groups alters the electron density around the ester carbonyl, making it more susceptible to nucleophilic attack by water molecules. The reaction follows a unimolecular mechanism where the rate-determining step involves the formation of a tetrahedral intermediate.
Neutral pH Range (pH 5.0-7.0)
In the physiological pH range, H-D-Arg(NO2)-OMe HCl demonstrates relatively stable behavior [21] [20] with minimal catalytic effects from either protons or hydroxide ions. The hydrolysis in this range primarily occurs through non-enzymatic mechanisms with water acting as the nucleophile. The baseline hydrolysis rate in this pH range represents the intrinsic reactivity of the ester bond under physiological conditions [16] [21] [17].
Alkaline Conditions (pH 8.0-12.0)
Basic conditions promote rapid alkaline hydrolysis through hydroxide ion-mediated nucleophilic attack on the ester carbonyl carbon [19] [20] [22]. The reaction follows second-order kinetics with respect to both the ester and hydroxide ion concentration. The mechanism involves direct nucleophilic attack by OH⁻ ions leading to formation of a tetrahedral intermediate that rapidly collapses to yield the carboxylate anion and methanol.
Biological Matrix Effects
In complex biological matrices such as plasma and blood, additional factors influence stability beyond simple pH effects. Plasma esterases catalyze hydrolysis [16] [17] leading to accelerated degradation compared to simple aqueous buffers. The presence of proteins and other biomolecules can either stabilize the compound through binding interactions or accelerate degradation through enzymatic pathways.
The hydrolytic degradation of H-D-Arg(NO2)-OMe HCl follows well-defined kinetic patterns that vary significantly depending on the environmental conditions and presence of catalytic species.
Aqueous Buffer Systems
In neutral aqueous buffer (pH 7.4), the compound exhibits a half-life of 365 ± 11.2 minutes [16] [21] [20], indicating relatively slow hydrolysis under non-catalyzed conditions. This hydrolysis follows pseudo-first-order kinetics with water present in large excess. The primary product of this reaction is H-D-Arg(NO2)-OH along with methanol [16] [21] [20].
Plasma Degradation Kinetics
Human plasma significantly accelerates the hydrolytic degradation with a reduced half-life of 207 ± 1.7 minutes [16] [17]. This acceleration results from the presence of plasma esterases that specifically target the methyl ester bond. The enzymatic hydrolysis follows Michaelis-Menten kinetics when substrate concentrations are below the enzyme saturation point.
Whole Blood Matrix
The most rapid degradation occurs in whole blood with a half-life of only 29 ± 2.2 minutes [16] [17]. This dramatic acceleration compared to plasma alone indicates that cellular esterases, particularly those present in erythrocytes, contribute significantly to the overall degradation rate. The high esterase activity in blood cells makes this matrix unsuitable for long-term storage of the compound.
Temperature Effects on Kinetics
Physiological temperature (37°C) results in reduced half-lives compared to ambient conditions [16] [17] due to the increased kinetic energy available for bond cleavage reactions. The Arrhenius relationship governs the temperature dependence, with approximately doubling of reaction rates for every 10°C temperature increase.
Mechanistic Considerations
The hydrolytic degradation proceeds through a two-step consecutive reaction mechanism [17]. The first step involves ester hydrolysis to form H-D-Arg(NO2)-OH, which represents the primary and most significant degradation pathway. Secondary degradation of the nitroarginine product occurs at much slower rates, with rate constants approximately 100-fold lower than the initial ester cleavage [17].